molecular formula C10H6BrFN2 B14861007 2-Bromo-6-(4-fluorophenyl)pyrazine

2-Bromo-6-(4-fluorophenyl)pyrazine

Cat. No.: B14861007
M. Wt: 253.07 g/mol
InChI Key: NDONGFVZUODNEA-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-fluorophenyl)pyrazine is a halogenated pyrazine derivative featuring a bromine atom at the 2-position and a 4-fluorophenyl group at the 6-position of the pyrazine ring. Pyrazines, nitrogen-containing heterocycles, are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the 4-fluorophenyl group contributes electron-withdrawing effects, modulating electronic properties and bioavailability. This compound serves as a critical intermediate in synthesizing complex molecules for drug discovery and organic electronics .

Properties

Molecular Formula

C10H6BrFN2

Molecular Weight

253.07 g/mol

IUPAC Name

2-bromo-6-(4-fluorophenyl)pyrazine

InChI

InChI=1S/C10H6BrFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H

InChI Key

NDONGFVZUODNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-(4-fluorophenyl)pyrazine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Bromo-6-(4-fluorophenyl)pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-fluorophenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrazines .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-fluorophenyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-bromo-6-(4-fluorophenyl)pyrazine, key structural analogs are compared below, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications References
2-Bromo-6-(4-fluorophenyl)pyrazine 2-Br, 6-(4-F-C₆H₄) C₁₀H₆BrFN₂ Pharmaceutical intermediate; n-type semiconductor candidate [7], [15]
2-Bromo-6-isopropyl-pyrazine 2-Br, 6-(CH(CH₃)₂) C₇H₉BrN₂ Agrochemicals, flavor synthesis [12]
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine Fused imidazo ring, 4-Cl-C₆H₄ C₁₂H₈BrClN₃ Anticancer/antimicrobial research [7]
Fused-ring pyrazine derivatives (e.g., trifluoromethylphenyl) Trifluoromethylphenyl, fused rings Varies n-Type semiconductors (electron mobility ~0.03 cm²/Vs) [15]
2,5-Dimethylpyrazine 2,5-CH₃ C₆H₈N₂ Maillard reaction product; flavor/aroma agent [14], [10]

Substituent Effects on Reactivity and Electronic Properties

  • Halogen Influence : Bromine at the 2-position enhances electrophilicity, enabling cross-coupling reactions, whereas chlorine in 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine offers similar reactivity but with altered steric/electronic profiles . Fluorine in the 4-fluorophenyl group increases electron-withdrawing effects, lowering LUMO levels (-3.78 eV in fused pyrazines ), crucial for n-type semiconductor applications.
  • Aromatic vs. Alkyl Substituents : The 4-fluorophenyl group improves π-π stacking in materials science, contrasting with alkyl groups (e.g., isopropyl in 2-bromo-6-isopropyl-pyrazine), which prioritize volatility for flavor applications .

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